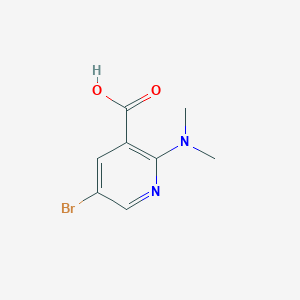

5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-2-(dimethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(2)7-6(8(12)13)3-5(9)4-10-7/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVUADXXEYJFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251100-41-0 | |

| Record name | 5-bromo-2-(dimethylamino)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been noted, where a specific dosage level leads to a significant change in the compound’s impact on cellular function.

Metabolic Pathways

5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and, consequently, the metabolic flux within the cell. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, it has been shown to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can be localized to the mitochondria, where it influences mitochondrial function and energy production.

Biological Activity

5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid features:

- Bromine Atom : Enhances reactivity and biological activity.

- Dimethylamino Group : Facilitates interactions with biological targets through hydrogen bonding and electrostatic interactions.

- Pyridine Ring : Imparts properties relevant to interactions with various receptors, particularly nicotinic acetylcholine receptors (nAChRs).

The primary mechanism of action for 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid involves its interaction with nAChRs. The compound acts as a partial agonist at the α4β2 subtype, which is implicated in neurotransmission and various neurological functions. This interaction can lead to modulation of neurotransmitter release and influence various physiological processes.

Nicotinic Acetylcholine Receptor Interaction

5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid has shown promising results in modulating nAChR activity, which is crucial for cognitive function and neuroprotection. Its ability to act as a partial agonist suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

In studies assessing antimicrobial properties, this compound demonstrated significant inhibition against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM, indicating moderate to strong antimicrobial efficacy .

Cytotoxicity

Preliminary investigations into cytotoxic effects have revealed that the compound exhibits selective toxicity towards certain cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing IC50 values comparable to established chemotherapeutics .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and mechanisms of action of 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid compared to similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid | Partial agonist at α4β2-nAChRs | Antimicrobial, cytotoxic properties |

| 5-Bromo-2-(dimethylamino)nicotinic acid hydrochloride | Similar nAChR interaction | Moderate antibacterial activity |

| 2-Amino-5-bromonicotinic acid | nAChR antagonist | Limited antimicrobial effects |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nicotinic derivatives, including 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid. The compound exhibited significant inhibition against Staphylococcus aureus, with an MIC value of 4.69 µM, showcasing its potential as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 10 µM, suggesting that it may serve as a potential candidate for further development in cancer therapeutics .

Chemical Reactions Analysis

Substitution Reactions

The bromine substituent at position 5 is highly reactive, enabling nucleophilic substitution. For example, bromination followed by alkaline hydrolysis is a common pathway:

Reaction Pathway :

5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid methyl ester → Bromination (NBS, DMF) → Hydrolysis (NaOH, H₂O) → Desired acid .

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Bromination | NBS, DMF | 60°C, 2h | 90% |

| Hydrolysis | NaOH, H₂O | 80°C, 3h | 96% |

This method highlights the compound's susceptibility to bromide displacement, facilitated by its aromatic structure .

Oxidation Reactions

Oxidation of methyl-substituted pyridines to carboxylic acids is well-documented. While the compound already contains a carboxylic acid group, analogous reactions suggest that methyl groups on the pyridine ring can be oxidized under strong conditions:

Reaction Conditions :

This method achieves 96% yield for similar pyridine derivatives .

Cross-Coupling Reactions

The bromide substituent enables Suzuki-Miyaura coupling with arylboronic acids:

Reaction Setup :

-

Catalyst: Pd(0) (tetrakis(triphenylphosphine)palladium)

-

Base: K₃PO₄ (3 equivalents)

-

Solvent: THF/H₂O (4:1)

| Arylboronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 5-Phenyl derivative | 72% |

| 4-Methylphenylboronic acid | 5-(4-Methylphenyl) derivative | 85% |

These reactions generate diverse pyridine derivatives with potential applications in liquid crystal technology and biofilm inhibition .

Hydrolysis and Functional Group Transformations

The carboxylic acid group can undergo esterification or amidation:

Esterification :

5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid + CH₃OH → Methyl ester (H₂SO₄, 50°C, 4h) .

Amidation :

5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid + NH₃ → Amide (EDCl, DMAP, DMF) .

These transformations expand the compound’s synthetic utility in drug design .

Biological and Medicinal Chemistry Implications

Structural features like the bromide and carboxylic acid groups contribute to:

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The dimethylamino group in the target compound acts as an electron-donating group, contrasting with the electron-withdrawing trifluoromethyl group in 5-bromo-2-(trifluoromethyl)nicotinic acid. This difference significantly impacts reactivity in electrophilic substitution and metal-catalyzed coupling reactions .

- Steric Influence: The cyclopropylmethoxy group in 5-bromo-2-(cyclopropylmethoxy)nicotinic acid introduces steric hindrance, reducing accessibility to the pyridine ring compared to the dimethylamino group .

- Acid Strength : Carboxylic acid positioning (e.g., 2-carboxy vs. 3-carboxy) alters pKa values. For instance, 5-bromopicolinic acid (COOH at position 2) has a higher acidity (pKa ~2.5) compared to the target compound (COOH at position 3; pKa ~3.8) due to resonance stabilization differences .

Research Findings and Challenges

- Crystallography : Structural analogs like 5-bromo-3-methylpyridine-2-carboxylic acid have been characterized via X-ray crystallography using SHELX software, revealing planar pyridine rings and hydrogen-bonding networks .

- Stability Issues : The target compound’s HCl salt form mitigates hygroscopicity but requires careful handling to avoid decomposition under humid conditions .

- Toxicity : Brominated pyridines generally exhibit moderate toxicity (e.g., R36/37/38 hazard codes), necessitating controlled environments during synthesis .

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with halogenated pyridine esters such as methyl 2,6-difluoropyridine-3-carboxylate or methyl 2,6-dichloropyridine-3-carboxylate . These compounds serve as versatile intermediates for nucleophilic substitution reactions due to the presence of leaving groups (fluorine or chlorine) at the 2- and 6-positions.

Nucleophilic Substitution to Introduce the Dimethylamino Group

Reaction with Dimethylamine:

The substitution of the halogen at the 2-position by dimethylamine is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethanol at elevated temperatures (~90°C). For example, the reaction of 5-bromo-N,N-lutidine-2-amine precursor with dimethylamine hydrochloride and potassium carbonate in DMF at 90°C for 12 hours yields the 2-(dimethylamino) derivative after work-up and purification by column chromatography.Regioselectivity Considerations:

Studies have shown that nucleophilic substitution on 2,6-dihalogenated pyridine esters can produce mixtures of regioisomers. The choice of solvent and nucleophile significantly affects regioselectivity. For instance, methoxide anion reactions in tetrahydrofuran (THF), dichloromethane (CH2Cl2), or acetonitrile (CH3CN) favor substitution at the 2-position, while reactions in DMF can favor substitution at the 6-position.

Bromination at the 5-Position

Use of N-Bromosuccinimide (NBS):

Bromination of the intermediate 2-(dimethylamino)-pyridine-3-carboxylate is typically achieved using N-bromosuccinimide (NBS) under controlled conditions. This step selectively introduces the bromine atom at the 5-position of the pyridine ring with high yield (up to 96% in reported studies).Control of Polybromination:

Careful control of reaction conditions is essential to minimize formation of dibromo or other polybromo byproducts. Alkaline hydrolysis following bromination can also influence the yield and purity of the final carboxylic acid product.

Hydrolysis to the Carboxylic Acid

- After bromination, the ester group is hydrolyzed under alkaline conditions to yield the target carboxylic acid. This step is typically performed using aqueous sodium hydroxide or potassium hydroxide at moderate temperatures, followed by acidification to precipitate the carboxylic acid.

Alternative Synthesis Route: Oxidation of 5-Bromo-2-methylpyridine

An alternative industrially relevant method involves oxidation of 5-bromo-2-methylpyridine to the corresponding carboxylic acid:

Oxidation with Potassium Permanganate:

5-Bromo-2-methylpyridine is oxidized in aqueous medium using potassium permanganate at 85-90°C for 60-100 minutes. The reaction mixture is then distilled, filtered, and acidified to pH 3-4 with hydrochloric acid (6 mol/L) to precipitate the 5-bromo-2-picolinic acid (carboxylic acid).Advantages:

This method offers mild reaction conditions, ease of operation, simple post-treatment, and suitability for large-scale industrial production with high yield (~75%). The use of water as solvent and inexpensive reagents reduces production costs.

Summary Table of Preparation Methods

Research Findings and Analysis

The regioselectivity in nucleophilic substitution on 2,6-dihalogenated pyridine esters is solvent-dependent, with polar aprotic solvents like DMF favoring substitution at the 6-position, while THF and CH2Cl2 favor the 2-position.

Bromination using NBS is highly efficient, providing high yields of the 5-bromo derivative with minimal side products when reaction conditions are carefully controlled.

The oxidation method using potassium permanganate provides a practical and scalable alternative to multi-step functional group transformations, especially for industrial synthesis.

The overall yields of the multi-step synthesis route to 5-bromo-2-(dimethylamino)pyridine-3-carboxylic acid can reach approximately 67%, demonstrating the efficiency of the optimized reaction sequence.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine cores. A common approach involves bromination of 2-(dimethylamino)pyridine-3-carboxylic acid precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C). Subsequent purification via recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >95% purity . Alternative routes may involve coupling reactions between brominated pyridine intermediates and dimethylamine derivatives, with Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) as a potential step .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the dimethylamino group (δ ~2.8–3.2 ppm for N(CH)) and bromine substitution patterns. Aromatic protons typically appear as multiplets in δ 7.5–8.5 ppm .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase ensures purity assessment .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~259.0 for CHBrNO) .

Q. How can researchers differentiate between regioisomers during synthesis?

- Methodological Answer : Regioisomeric byproducts (e.g., 5-bromo-3-(dimethylamino)pyridine-2-carboxylic acid) can be distinguished via H NMR coupling constants or 2D NOESY experiments. Computational modeling (DFT calculations) of steric and electronic effects on the pyridine ring also aids in predicting dominant substitution sites .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for medicinal chemistry applications?

- Methodological Answer : The bromine atom serves as a reactive site for Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh) (1–5 mol%) and arylboronic acids in THF/water (3:1) at 80°C. Additives like KCO improve yields by mitigating dehalogenation side reactions. For sterically hindered partners, switch to XPhos Pd G3 catalyst . Monitor reaction progress via TLC or LC-MS to terminate at >90% conversion .

Q. What strategies address discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility variations often arise from polymorphic forms or residual solvents. Standardize testing by: (i) Dissolving the compound in DMSO (10 mM stock) and diluting into aqueous buffers (pH 2–12). (ii) Using dynamic light scattering (DLS) to detect aggregation. Literature inconsistencies (e.g., solubility in ethanol ranging from 1–5 mg/mL) may reflect differences in crystallinity; annealing samples at 150°C for 1 hr can stabilize the thermodynamically favored form .

Q. How can regioselectivity be controlled in substitution reactions at the pyridine core?

- Methodological Answer : The dimethylamino group directs electrophilic substitution to the para position (C5) due to its electron-donating nature. For nucleophilic substitutions, leverage the bromine atom’s leaving-group ability under basic conditions (e.g., KOtBu in DMF at 120°C). DFT studies show that transition-state energy for C3 vs. C5 substitution differs by ~3 kcal/mol, favoring C5 reactivity .

Q. What degradation pathways should be monitored during stability studies?

- Methodological Answer : Common degradation routes include:

- Hydrolysis : The carboxylic acid group may decarboxylate under acidic conditions (pH < 3).

- Photodegradation : UV exposure (λ = 300–400 nm) can cleave the C-Br bond, forming pyridine radicals.

- Thermal Decomposition : Above 200°C, the dimethylamino group may demethylate.

Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.